Hexylhydrazine

Vue d'ensemble

Description

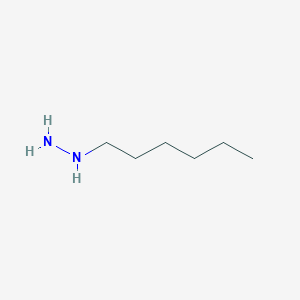

Hexylhydrazine is a chemical compound with the molecular formula C6H16N2 . It is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of Hexylhydrazine consists of 6 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The exact structure can be determined using various techniques such as quantum chemistry, force field and molecular dynamics methods, and structural correlation .Applications De Recherche Scientifique

Insecticide Development

Hexylhydrazine derivatives, particularly bisacylhydrazines, have been researched for their potential as novel insecticides. These compounds mimic the action of insect developmental hormones like 20-hydroxyecdysone and juvenile hormone, targeting specific receptors in insects. Studies have shown that some bisacylhydrazines are highly selective and toxic to lepidopteran pests while being safe for beneficial insects and having a benign ecotoxicological profile (Dhadialla, Carlson, & Le, 1998).

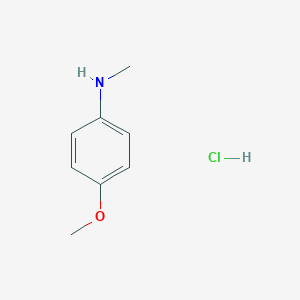

Antihistamine Research

Research on hydroxyzine, a derivative of hydrazine, has been extensive, especially in its applications as an antihistamine. Studies have focused on its efficacy in treating conditions like urticaria, atopic dermatitis, and as a potential agent in reducing skin flap necrosis in ischemia-reperfusion injury. It has been found to exhibit anticholinergic and antihistaminic properties, contributing to its varied therapeutic applications (Rizkalla, Aziz, & Soliman, 2011), (Georgopoulos et al., 2012).

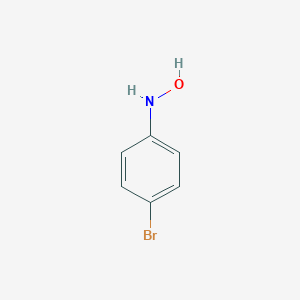

Protective Effects against Haematotoxicity

Studies have also explored the protective effects of certain compounds against haematotoxicity induced by phenylhydrazine, a hydrazine derivative. For instance, the hydroethanolic extract of Acridocarpus smeathmannii root has been evaluated for its effectiveness against phenylhydrazine-induced haematotoxicity, biochemical changes, and oxidative stress in rats (Kale, Awodele, & Akindele, 2019).

Exploration of Antiviral Properties

Recent research has identified certain antihistamines, including hydroxyzine, for their potential repurposing in the treatment and prevention of COVID-19. These findings suggest that hydroxyzine might bind to key targets like Angiotensin Converting Enzyme-2 (ACE2) and the sigma-1 receptor, which could be relevant in managing viral infections (Reznikov et al., 2020).

Impact on Brain and Nervous System Function

Hydroxyzine, another hydrazine derivative, has been studied for its impact on cognitive and nervous system function. Research indicates its potential in treating anxiety disorders and its effects on cognitive processing capability and CNS activation levels under stress (Pishkin, Shurley, & Wolfgang, 1967), (Ferreri & Hantouche, 1998).

Safety And Hazards

Propriétés

IUPAC Name |

hexylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-5-6-8-7/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYBUEJAQKBUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166535 | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexylhydrazine | |

CAS RN |

15888-12-7 | |

| Record name | Hydrazine, hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

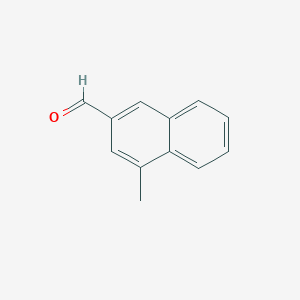

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

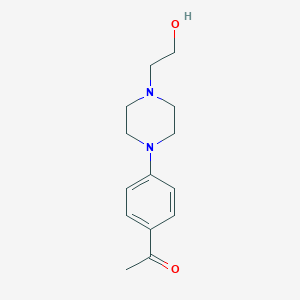

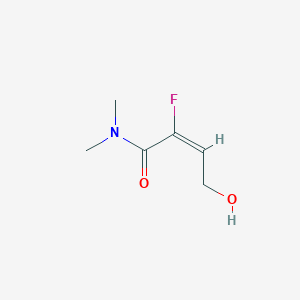

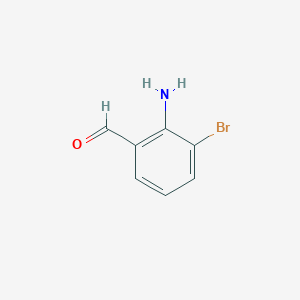

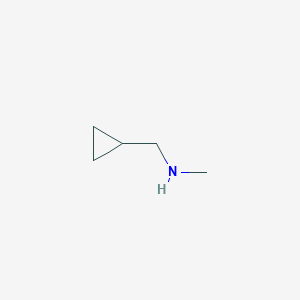

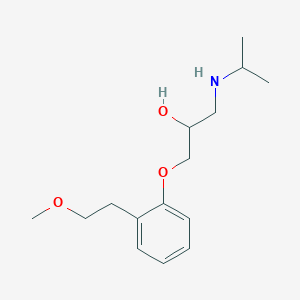

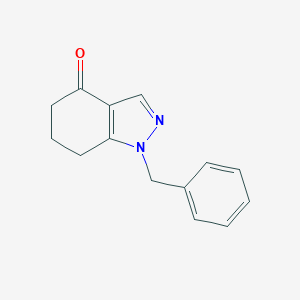

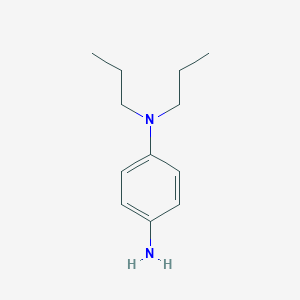

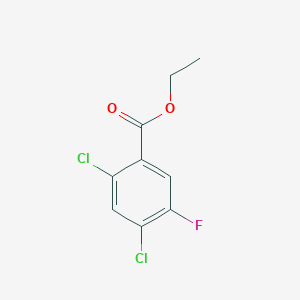

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)